molecular formula C9H8ClNS B1586808 2-Chloro-4,6-dimethyl-1,3-benzothiazole CAS No. 80689-35-6

2-Chloro-4,6-dimethyl-1,3-benzothiazole

Cat. No.: B1586808
CAS No.: 80689-35-6
M. Wt: 197.69 g/mol
InChI Key: DGUINEVXAOBICO-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-1,3-benzothiazole is an aromatic heterocyclic compound with a benzothiazole core structure. This compound is characterized by the presence of a chlorine atom at the second position and two methyl groups at the fourth and sixth positions on the benzothiazole ring. It is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.

Common Reagents and Conditions

Common reagents used in these reactions include potassium thiocyanate, dimethyl sulfoxide, and various aldehydes . The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from these reactions include 2-substituted benzothiazoles, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-4,6-dimethyl-1,3-benzothiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.

    4,6-Dimethyl-2-mercaptobenzothiazole: Similar structure but with a mercapto group instead of chlorine.

    2-Chloro-6-methylbenzothiazole: Similar but with only one methyl group.

Uniqueness

2-Chloro-4,6-dimethyl-1,3-benzothiazole is unique due to the presence of both chlorine and two methyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-6(2)8-7(4-5)12-9(10)11-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUINEVXAOBICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365962
Record name 2-Chloro-4,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80689-35-6
Record name 2-Chloro-4,6-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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